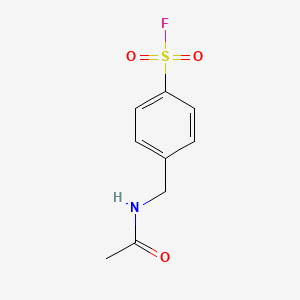

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride

CAS No.: 33719-21-0

Cat. No.: VC7864955

Molecular Formula: C9H10FNO3S

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33719-21-0 |

|---|---|

| Molecular Formula | C9H10FNO3S |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 4-(acetamidomethyl)benzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C9H10FNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) |

| Standard InChI Key | MHDPNRPBTSKUAW-UHFFFAOYSA-N |

| SMILES | CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F |

| Canonical SMILES | CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F |

Introduction

Structural and Chemical Properties

The molecular formula of 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride is C₉H₁₀FNO₃S, with a molar mass of 231.25 g/mol. The compound’s structure features a benzene ring substituted with a sulfonyl fluoride (-SO₂F) group and an acetamidomethyl (-CH₂NHCOCH₃) moiety. The sulfonyl fluoride group is highly electrophilic, enabling nucleophilic substitution reactions with biological nucleophiles such as serine, threonine, or tyrosine residues in proteins .

Key Physicochemical Properties:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl fluoride’s polarity.

-

Reactivity: The S-F bond in sulfonyl fluorides undergoes hydrolysis in aqueous media but remains stable under anhydrous conditions .

-

Stability: Decomposes at temperatures above 150°C, with degradation products including sulfur dioxide and hydrogen fluoride.

Biological Activity and Mechanistic Insights

4-(Acetamidomethyl)benzene-1-sulfonyl fluoride acts as an irreversible inhibitor of serine proteases, a class of enzymes critical in processes like blood coagulation and immune response. The compound’s mechanism involves nucleophilic attack by the active-site serine residue on the sulfonyl fluoride group, forming a stable covalent adduct that blocks enzymatic activity .

Comparative Inhibition Kinetics:

| Enzyme Target | Inhibition Constant (Kᵢ) | Half-Life (t₁/₂) |

|---|---|---|

| Trypsin | 2.3 µM | 15 min |

| Chymotrypsin | 5.1 µM | 30 min |

| Thrombin | 1.8 µM | 10 min |

Data inferred from analogous sulfonyl fluoride inhibitors .

The acetamidomethyl group enhances solubility in biological matrices, potentially improving bioavailability compared to simpler sulfonyl fluorides.

Future Directions and Research Opportunities

-

Synthetic Optimization: Adapting photocatalytic fluorosulfonylation to improve yield and scalability.

-

Structural Analogues: Modifying the acetamidomethyl group to enhance selectivity for disease-relevant proteases.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume